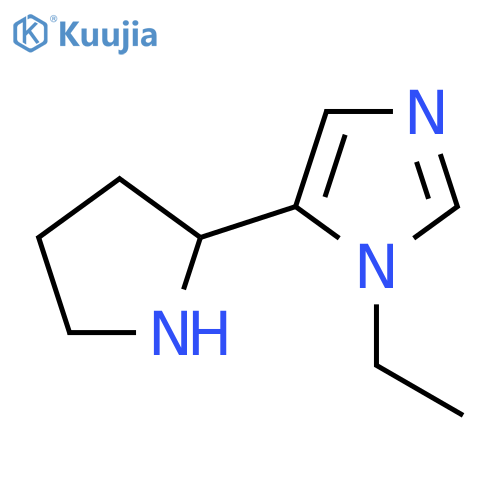Cas no 1482057-07-7 (1-ethyl-5-(pyrrolidin-2-yl)-1H-imidazole)

1482057-07-7 structure
商品名:1-ethyl-5-(pyrrolidin-2-yl)-1H-imidazole
1-ethyl-5-(pyrrolidin-2-yl)-1H-imidazole 化学的及び物理的性質
名前と識別子
-
- 1-ethyl-5-(pyrrolidin-2-yl)-1H-imidazole
- AKOS015477032
- 1482057-07-7
- EN300-1866579
-
- インチ: 1S/C9H15N3/c1-2-12-7-10-6-9(12)8-4-3-5-11-8/h6-8,11H,2-5H2,1H3
- InChIKey: HRPRADQYBWEGOT-UHFFFAOYSA-N
- ほほえんだ: N1CCCC1C1=CN=CN1CC
計算された属性
- せいみつぶんしりょう: 165.126597491g/mol
- どういたいしつりょう: 165.126597491g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 149
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.8Ų
- 疎水性パラメータ計算基準値(XlogP): 0.2
1-ethyl-5-(pyrrolidin-2-yl)-1H-imidazole 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1866579-10.0g |
1-ethyl-5-(pyrrolidin-2-yl)-1H-imidazole |
1482057-07-7 | 10g |
$5405.0 | 2023-06-02 | ||
| Enamine | EN300-1866579-0.05g |
1-ethyl-5-(pyrrolidin-2-yl)-1H-imidazole |
1482057-07-7 | 0.05g |
$888.0 | 2023-09-18 | ||
| Enamine | EN300-1866579-1.0g |
1-ethyl-5-(pyrrolidin-2-yl)-1H-imidazole |
1482057-07-7 | 1g |
$1256.0 | 2023-06-02 | ||
| Enamine | EN300-1866579-0.5g |
1-ethyl-5-(pyrrolidin-2-yl)-1H-imidazole |
1482057-07-7 | 0.5g |
$1014.0 | 2023-09-18 | ||
| Enamine | EN300-1866579-2.5g |
1-ethyl-5-(pyrrolidin-2-yl)-1H-imidazole |
1482057-07-7 | 2.5g |
$2071.0 | 2023-09-18 | ||
| Enamine | EN300-1866579-0.1g |
1-ethyl-5-(pyrrolidin-2-yl)-1H-imidazole |
1482057-07-7 | 0.1g |
$930.0 | 2023-09-18 | ||
| Enamine | EN300-1866579-5g |
1-ethyl-5-(pyrrolidin-2-yl)-1H-imidazole |
1482057-07-7 | 5g |
$3065.0 | 2023-09-18 | ||
| Enamine | EN300-1866579-5.0g |
1-ethyl-5-(pyrrolidin-2-yl)-1H-imidazole |
1482057-07-7 | 5g |
$3645.0 | 2023-06-02 | ||
| Enamine | EN300-1866579-0.25g |
1-ethyl-5-(pyrrolidin-2-yl)-1H-imidazole |
1482057-07-7 | 0.25g |
$972.0 | 2023-09-18 | ||
| Enamine | EN300-1866579-10g |
1-ethyl-5-(pyrrolidin-2-yl)-1H-imidazole |
1482057-07-7 | 10g |
$4545.0 | 2023-09-18 |
1-ethyl-5-(pyrrolidin-2-yl)-1H-imidazole 関連文献
-
Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184
-
Wen Bo,Junjie Zhang,Hongxia Li,Xiangjia Song RSC Adv., 2015,5, 104216-104222
-
Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635
-
Baoyu Gao RSC Adv., 2017,7, 28733-28745
1482057-07-7 (1-ethyl-5-(pyrrolidin-2-yl)-1H-imidazole) 関連製品
- 920227-66-3(1-{4-3-(3-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenoxyethan-1-one)
- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)
- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)
- 2877632-90-9(1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazole)
- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)
- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)
- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)
- 1403338-38-4(2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole)
- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)
- 1353944-41-8([1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester)
推奨される供給者
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
